molecular formula C26H25NO4S B15090192 1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol

1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol

Cat. No.: B15090192
M. Wt: 447.5 g/mol
InChI Key: UWUZPURAKWHKMX-UHFFFAOYSA-N
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Description

1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol is a complex organic compound with a unique structure that combines a naphthalene core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent functionalization. Common synthetic routes include:

    Naphthalene Core Preparation: The naphthalene core can be synthesized through Friedel-Crafts alkylation or acylation reactions.

    Functional Group Introduction:

    Methoxy and Dimethyl Substitutions: These groups can be introduced through methylation and methoxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol
  • 1-( (2-ETHYL-PHENYLIMINO)-METHYL)-NAPHTHALEN-2-OL
  • 1- ( (2,3-DIMETHYL-PHENYLIMINO)-METHYL)-NAPHTHALEN-2-OL

Uniqueness

1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H25NO4S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[2-(2-hydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C26H25NO4S/c1-16-9-12-20(13-10-16)32(29,30)27-22-15-17(2)26(31-4)18(3)24(22)25-21-8-6-5-7-19(21)11-14-23(25)28/h5-15,27-28H,1-4H3

InChI Key

UWUZPURAKWHKMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2)C)OC)C)C3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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